Nitroethylene

Catalog No.
S594699
CAS No.
3638-64-0
M.F
C2H3NO2
M. Wt
73.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitroethylene

CAS Number

3638-64-0

Product Name

Nitroethylene

IUPAC Name

1-nitroethene

Molecular Formula

C2H3NO2

Molecular Weight

73.05 g/mol

InChI

InChI=1S/C2H3NO2/c1-2-3(4)5/h2H,1H2

InChI Key

RPMXALUWKZHYOV-UHFFFAOYSA-N

SMILES

C=C[N+](=O)[O-]

Synonyms

1-Nitroethylene; Nitroethene; Nitroethylene; Nitroethene

Canonical SMILES

C=C[N+](=O)[O-]

Precursor for Functionalized Materials

Nitroethylene serves as a valuable precursor for the synthesis of diverse functionalized materials. Its reactivity allows for efficient incorporation of the nitroethylene moiety into various molecules, leading to materials with tailored properties. For instance, research has shown its application in the synthesis of:

  • Polymers: Nitroethylene can be polymerized to form conjugated polymers with interesting electrical and optical properties. These polymers have potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) [].
  • Molecules for nonlinear optics: The incorporation of nitroethylene groups into specific molecules can enhance their nonlinear optical properties. These materials are crucial for various applications, including frequency conversion and optical signal processing [].

Organic Synthesis and Cycloadditions

Nitroethylene's reactivity makes it a valuable intermediate in organic synthesis. Its electron-deficient double bond readily participates in various reactions, enabling the formation of complex molecules. Some notable examples include:

  • Cycloadditions: Nitroethylene can undergo cycloaddition reactions with different partners to form various cyclic compounds. These reactions are valuable tools for constructing complex molecules with diverse functionalities.
  • Nucleophilic additions: The nitro group in nitroethylene can act as a leaving group, facilitating nucleophilic additions to form new carbon-carbon or carbon-heteroatom bonds. This strategy allows for the introduction of various functional groups into target molecules.

Nitroethylene, also known as nitroethene, is an organic compound with the molecular formula C2H3NO2C_2H_3NO_2 and a molecular weight of 73.05 g/mol. It is characterized by the presence of a nitro group (NO2-NO_2) attached to an ethylene moiety. Nitroethylene is a colorless liquid under standard conditions and is known for its reactivity in various

Nitroethylene is a hazardous compound due to several factors:

  • Toxicity: It is suspected to be harmful if inhaled or ingested [].
  • Flammability: Flammable liquid and can readily ignite [].
  • Reactivity: Can react violently with strong oxidizers and bases [].
, notably:

  • Diels–Alder Reactions: Nitroethylene can undergo Diels–Alder reactions with various dienes, leading to cycloadducts. These reactions can yield multiple products depending on the reaction conditions and the nature of the diene involved .
  • Sigmatropic Rearrangements: The compound can also engage in [3,3]-sigmatropic rearrangements, which are crucial for synthesizing complex organic molecules .
  • Michael Additions: Nitroethylene acts as an electrophile in Michael addition reactions, where it reacts with nucleophiles to form new carbon-carbon bonds .

Nitroethylene can be synthesized through various methods:

  • From Acrylic Acid: A common method involves reacting acrylic acid with ferric nitrate under specific milling conditions to yield nitroethylene with a reported yield of up to 80% .
  • Via Diels–Alder Reactions: Nitroethylene can be generated in situ during Diels–Alder reactions involving nitroethene derivatives and dienes .
  • Other Synthetic Routes: Multiple synthetic pathways exist, including those utilizing different unsaturated compounds and reagents, allowing for flexibility in production based on desired purity and yield .

Nitroethylene finds applications primarily in organic synthesis:

  • Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals, agrochemicals, and other fine chemicals.
  • Polymer Chemistry: Nitroethylene derivatives are utilized in polymerization processes to create materials with specific properties.
  • Explosives: Due to its energetic nature, certain nitro compounds derived from nitroethylene are explored for use in explosives and propellants .

Research into the interactions of nitroethylene with various substrates has revealed insights into its reactivity:

  • Ion-Molecule Reactions: Studies have demonstrated that nitroethylene can form negative ions when subjected to electron impact, indicating its potential reactivity in gas-phase chemistry .
  • Surface Reactions: Theoretical studies suggest that nitroethylene interacts favorably with silicon surfaces, showcasing its utility in surface chemistry applications .

Nitroethylene shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

CompoundMolecular FormulaKey Characteristics
NitropropeneC3H5NO2C_3H_5NO_2Longer carbon chain; used in similar synthetic routes
NitromethaneC1H3NO2C_1H_3NO_2Smaller size; used as a solvent and fuel additive
1-NitrobuteneC4H7NO2C_4H_7NO_2Longer chain; exhibits different reactivity patterns

Uniqueness of Nitroethylene:

  • Nitroethylene's unique feature lies in its ability to participate effectively in Diels–Alder reactions due to its activated double bond, making it particularly valuable for synthesizing complex organic molecules compared to its analogs like nitromethane or nitropropene .

XLogP3

0.7

Boiling Point

98.5 °C

Melting Point

-55.5 °C

Other CAS

3638-64-0

Wikipedia

Nitroethene

Dates

Modify: 2023-08-15

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